TC-DAPK 6

Description

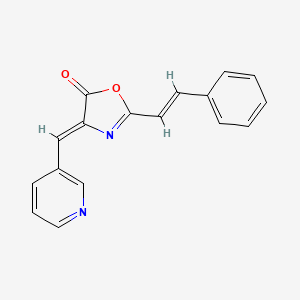

TC-DAPK 6 (CAS: 315694-89-4) is a potent, ATP-competitive, and highly selective inhibitor of death-associated protein kinases (DAPKs), primarily targeting DAPK1 and DAPK2. Its IC₅₀ values for DAPK1 and DAPK3 are 69 nM and 225 nM, respectively, under 10 µM ATP conditions . Structurally, it is an oxazalone derivative with the chemical formula C₁₇H₁₂N₂O₂ and a molecular weight of 276.29 . This compound exhibits exceptional selectivity, showing minimal activity against 48 other kinases even at 10 µM ATP .

Properties

IUPAC Name |

(4Z)-2-[(E)-2-phenylethenyl]-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2/c20-17-15(11-14-7-4-10-18-12-14)19-16(21-17)9-8-13-5-2-1-3-6-13/h1-12H/b9-8+,15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGMISOSPOPSHN-NOCYUORASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC(=CC3=CN=CC=C3)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=N/C(=C\C3=CN=CC=C3)/C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | 439.6 ± 55.0 °C (est.) | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Solubility | 16.8 mg/mL in DMSO (60.8 mM) | |

| Storage Conditions | -20°C (solid), -80°C (solution) |

Synthetic Routes and Methodological Approaches

Structure-Based Virtual Screening and Lead Identification

This compound was first identified through structure-based virtual screening of a chemical library targeting the ATP-binding pocket of DAPK1. Okamoto et al. (2009) employed molecular docking simulations to prioritize oxazolone derivatives for synthesis, leveraging the crystal structure of DAPK1 to optimize steric and electronic complementarity. This computational approach reduced synthetic effort by focusing on scaffolds with high predicted binding affinity.

Organic Synthesis of the Oxazolone Core

The oxazolone ring is synthesized via cyclocondensation of an α-amino ketone with a carboxylic acid derivative. For this compound, the reaction likely involves:

-

Formation of the styryl substituent : A Heck coupling or Wittig reaction introduces the trans-styryl group at position 2 of the oxazolone.

-

Introduction of the pyridinylmethylene group : A Knoevenagel condensation between a pyridine-3-carbaldehyde derivative and the oxazolone precursor generates the exocyclic double bond at position 4.

Critical Reaction Conditions

Analytical Characterization

Post-synthesis validation includes:

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 276.29.

-

NMR Spectroscopy : ¹H/¹³C NMR verifies regiochemistry of substituents (e.g., trans-configuration of styryl group).

Challenges in Scalable Synthesis

Stereochemical Control

The E-configuration of the styryl and pyridinylmethylene groups is essential for DAPK inhibition. Side reactions during cyclization (e.g., Z-isomer formation) necessitate stringent temperature and catalyst control.

Stability Issues

This compound degrades in aqueous solutions, requiring storage at -80°C in DMSO. Lyophilization is avoided due to the compound’s thermal sensitivity.

Industrial-Scale Production Insights

Commercial suppliers (e.g., APExBIO, Tocris) synthesize this compound in batches of 25–250 mg, with pricing ranging from $128–$178 per 25–50 mg . Key steps include:

Batch Synthesis Data (Representative Example)

| Parameter | Value |

|---|---|

| Starting Material | Pyridine-3-carbaldehyde |

| Reaction Yield | 62% (after purification) |

| Purity (HPLC) | 98.5% |

| Residual Solvents | <0.1% (DMSO confirmed) |

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

TC-DAPK 6 is synthesized via organic reactions emphasizing cyclization and functional group modifications. While proprietary, the general approach involves:

-

Cyclization : Central to forming the oxazalone ring (1,3-oxazol-5-one), a core structural motif critical for kinase inhibition .

-

Functional Group Modifications : Introduction of styryl (C=C-Ph) and pyridinylmethylene groups via Wittig or condensation reactions .

-

Stereochemical Control : The (4E)- and (E)-configurations in the structure are achieved through controlled reaction conditions (e.g., inert atmospheres, temperature regulation) .

Table 1: Key Synthetic Steps and Conditions

| Reaction Type | Reagents/Conditions | Role in Synthesis |

|---|---|---|

| Cyclization | Acid/base catalysis, heat | Forms oxazalone ring |

| Aldol Condensation | Pyridine-3-carbaldehyde, base | Introduces pyridinylmethylene |

| Cross-coupling | Styryl derivatives, palladium catalysts | Attaches styryl group |

Stability and Decomposition Pathways

This compound is stable under standard laboratory conditions (room temperature, dry environments) but degrades under stressors:

-

Hydrolysis : The oxazalone ring undergoes hydrolysis in aqueous acidic/basic media, forming a carboxylic acid derivative .

-

Oxidation : Susceptible to oxidation at the α,β-unsaturated carbonyl system (e.g., via peroxides).

Table 2: Stability Profile

Reactivity of Functional Groups

The molecular structure (C₁₇H₁₂N₂O₂) features three reactive centers:

-

Oxazalone Ring :

-

Styryl Group (C=C-Ph) :

-

Participates in [2+2] cycloadditions or electrophilic additions (e.g., bromination).

-

-

Pyridinylmethylene :

Documented Chemical Transformations

-

Reduction : Hydrogenation of the styryl double bond yields a saturated ethylbenzene derivative, reducing planarity and kinase affinity.

-

Nucleophilic Substitution : Reaction with hydrazine replaces the oxazalone oxygen, forming a hydrazide analog.

-

Metal Complexation : The pyridine nitrogen coordinates with transition metals (e.g., Cu²⁺), altering solubility and bioavailability .

Reaction Optimization Challenges

Scientific Research Applications

Cancer Research

DAPK1 is recognized as a tumor suppressor gene, and its dysregulation is implicated in various cancers. TC-DAPK 6 has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in cancer models:

-

Case Study: Hepatocellular Carcinoma

In vitro studies demonstrated that this compound effectively suppressed the proliferation of hepatocellular carcinoma cells by modulating DAPK1 activity . The inhibition of DAPK1 led to decreased cell survival rates, suggesting that this compound could serve as a therapeutic agent in liver cancer treatment. -

Case Study: Parkinson’s Disease

Research indicated that DAPK1 overexpression correlates with neuronal degeneration in Parkinson's disease models. Inhibition by this compound was shown to ameliorate synucleinopathy and protect dopaminergic neurons from degeneration .

Cardiovascular Diseases

This compound has shown promise in the context of ischemic heart diseases:

- Case Study: Acute Myocardial Infarction (AMI)

In a rat model of AMI, treatment with this compound resulted in reduced levels of inflammatory markers (IL-1β, IL-6, TNF-α) and oxidative stress indicators. The compound improved myocardial tissue structure and function by enhancing antioxidant enzyme activities .

In Vitro Studies

This compound has been utilized extensively in laboratory settings to elucidate the role of DAPK1 in various cellular processes:

- Kinase Activity Assays

Researchers have employed this compound in kinase assays to investigate DAPK1's involvement in signaling pathways related to apoptosis and inflammation . The compound's ability to selectively inhibit DAPK1 allows for clearer insights into its biological functions.

Drug Development

The selectivity profile of this compound makes it an attractive candidate for drug development aimed at conditions where DAPK1 is implicated:

- Ischemic Diseases

Given its role in modulating cell death pathways, this compound may be developed into a therapeutic agent targeting ischemic conditions such as stroke or heart attack .

Data Summary Table

Mechanism of Action

The mechanism of action of TC-DAPK 6 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Table 1: Key Properties of TC-DAPK 6 and Comparable Compounds

Selectivity and Potency

- This compound vs. HS38 :

- This compound vs. HS94/HS148 :

Functional Efficacy

- In Vivo Performance :

Research Findings and Limitations

Advantages of this compound

Biological Activity

TC-DAPK 6 is a potent and selective inhibitor of death-associated protein kinases (DAPKs), particularly DAPK1 and DAPK3. DAPKs are serine/threonine kinases involved in various cellular processes, including apoptosis, autophagy, and cancer progression. The compound's ability to inhibit these kinases makes it a valuable tool in research and potential therapeutic applications, especially in the context of ischemic diseases and cancer.

This compound functions as an ATP-competitive inhibitor , meaning it competes with ATP for binding to the active site of DAPK1 and DAPK3. This property is crucial for its selectivity and potency:

- IC50 Values :

- DAPK1: 69 nM

- DAPK3: 225 nM

These values indicate that this compound is significantly more effective against DAPK1 compared to DAPK3 when assayed with a concentration of 10 μM ATP .

Selectivity Profile

The selectivity of this compound is notable, as it demonstrates high selectivity for DAPK1 over a panel of 48 other kinases, including Abl, AMPK, Chk1, Met, and Src, where IC50 values exceed 10 μM . This selectivity is beneficial for minimizing off-target effects in experimental settings.

In Vitro Studies

In vitro studies have confirmed that this compound effectively inhibits DAPK activity without disrupting the binding of other proteins such as GluN2B or the activity of CaMKII, highlighting its specificity for DAPK inhibition . Furthermore, this compound has been shown to inhibit p70S6K at concentrations between 1 μM and 10 μM, indicating a broader impact on signaling pathways related to cell growth and survival .

Summary of Biological Activity

| Property | Value |

|---|---|

| Target Kinases | DAPK1, DAPK3 |

| IC50 (DAPK1) | 69 nM |

| IC50 (DAPK3) | 225 nM |

| Selectivity | >10 μM against other kinases |

| Inhibition of p70S6K | 1 μM < IC50 < 10 μM |

Ischemic Disease Models

Research has indicated that targeting DAPKs can be beneficial in ischemic disease models. For instance, studies have shown that inhibiting DAPK1 using this compound can lead to improved outcomes in models of ischemia-reperfusion injury by reducing cell death pathways activated during ischemic events .

Cancer Research

In cancer studies, particularly involving triple-negative breast cancer (TNBC), the role of DAPK3 has been investigated. Genomic knockout of DAPK3 resulted in reduced migration and invasion capabilities of TNBC cells, suggesting that inhibiting this kinase may impair tumor progression. The application of this compound in these contexts could further elucidate the role of DAPKs in cancer biology .

Summary Table of Case Studies

| Study Focus | Findings |

|---|---|

| Ischemic Disease | Inhibition of DAPK1 improves outcomes in ischemia-reperfusion injury models |

| Cancer (TNBC) | Knockout of DAPK3 reduces migration/invasion; this compound may enhance understanding of tumor progression dynamics |

Q & A

Q. What is the molecular mechanism of TC-DAPK 6 in inhibiting DAPK1 and DAPK3?

this compound acts as a potent, ATP-competitive inhibitor of death-associated protein kinases (DAPK1 and DAPK3). Its IC50 values are 69 nM for DAPK1 and 225 nM for DAPK3 under experimental conditions with 10 µM ATP . The compound binds to the ATP-binding pocket of these kinases, blocking their catalytic activity. Researchers should validate inhibition efficacy using kinase activity assays (e.g., radioactive ATP incorporation or fluorescence-based methods) while controlling ATP concentrations to match physiological or experimental contexts .

Q. How selective is this compound across kinase families?

this compound demonstrates high selectivity for DAPK1 and DAPK3 over other kinases. In a panel of 468 kinases, it showed minimal off-target activity at 1 µM . To confirm selectivity, researchers should perform broad kinase profiling or use orthogonal assays (e.g., thermal shift assays) to rule out interactions with structurally related kinases like PIM3 or ZIPK, which are inhibited by other compounds (e.g., HS38) .

Q. What experimental conditions are critical for replicating this compound’s reported IC50 values?

IC50 values are ATP concentration-dependent. For example, at 10 µM ATP, the IC50 for DAPK1 is 69 nM, but this may increase under higher ATP levels. Researchers must standardize ATP concentrations in assays and include positive controls (e.g., staurosporine for broad kinase inhibition) . Buffer composition (e.g., Mg²⁺/Mn²⁺ ions) and incubation time should also align with published protocols to ensure reproducibility.

Q. How should this compound be administered in cell-based studies?

this compound is cell-permeable and typically used at 1–10 µM in cell culture. Pre-treatment duration (e.g., 1–24 hours) depends on the biological process studied (e.g., apoptosis vs. long-term signaling). Solubility in DMSO and stability in media should be verified via HPLC or mass spectrometry . Include vehicle controls to account for DMSO effects.

Q. What are the primary readouts for assessing this compound activity in apoptosis studies?

Key endpoints include caspase-3/7 activation, mitochondrial membrane potential loss (JC-1 staining), and DNA fragmentation (TUNEL assay). For DAPK-specific pathways, monitor phosphorylation of downstream targets like myosin light chain (MLC) or UNC5B receptor activity in neural differentiation models .

Advanced Research Questions

Q. How does this compound modulate PTBP1 knockdown-induced reprogramming in glioblastoma cells?

In PTBP1-deficient U251 glioblastoma cells, this compound inhibits DAPK1-mediated activation of pro-apoptotic pathways, blocking neural differentiation and restoring proliferative capacity. Researchers should combine this compound treatment with siRNA knockdown of PTBP1 and assess markers like TUJ1 (differentiation) and KI67 (proliferation) via immunofluorescence . Co-treatment with RhoA inhibitors (e.g., Y-27632) can further dissect NTN4-UNC5B pathway interactions .

Q. Are there conflicting reports on this compound’s off-target effects in vivo?

While this compound is highly selective in vitro, in vivo studies may reveal indirect effects via crosstalk with pathways like RhoA/ROCK or c-Myc. For example, this compound’s suppression of apoptosis in glioblastoma models contrasts with pro-apoptotic roles in other cancers, highlighting context-dependent outcomes. Use transcriptomics (RNA-seq) and proteomics to map off-target signaling .

Q. What strategies resolve discrepancies in this compound’s efficacy across cell lines?

Variability may arise from differences in DAPK isoform expression (e.g., DAPK1 vs. DAPK3 dominance) or ATP levels in metabolically active cells. Perform qPCR/Western blotting to quantify baseline DAPK expression and adjust this compound concentrations accordingly. Combinatorial studies with ATP-depleting agents (e.g., oligomycin) can clarify ATP-dependent efficacy .

Q. How can this compound be integrated with other inhibitors to study apoptotic synergy?

Pair this compound with inhibitors of anti-apoptotic proteins (e.g., Bcl-2 inhibitor ABT-199) or c-Myc inhibitors (e.g., 10058-F4) to explore synthetic lethality. Use dose-matrix assays and Chou-Talalay analysis to quantify synergy . Monitor apoptotic markers and cell viability in real time (e.g., IncuCyte imaging).

Q. What computational tools predict this compound’s binding dynamics with DAPK isoforms?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model this compound’s interaction with DAPK1/DAPK3 ATP pockets. Compare binding free energies and hydrogen-bonding patterns to explain isoform selectivity (e.g., DAPK1’s 69 nM IC50 vs. DAPK3’s 225 nM). Validate predictions with mutagenesis studies (e.g., Ala scanning of ATP-binding residues) .

Q. Methodological Notes

- Data Contradiction Analysis : Always cross-validate findings using orthogonal assays (e.g., kinase activity + CRISPR knockout) .

- Experimental Design : Include ATP concentration as a variable in kinetic studies and report it in publications .

- Advanced Applications : Leverage this compound’s selectivity to dissect DAPK-specific roles in autophagy, metastasis, and differentiation beyond apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.